

Tofisopam CYP450 inhibition drug interaction studies

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Compound Focus: Tofisopam

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Tofisopam CYP450 Inhibition Profile

CYP450 Enzyme	Inhibition Potency	Key Evidence & Quantitative Data	Clinical Relevance & Study Details
CYP3A4	Moderate Inhibitor [1]	In vitro $IC_{50} = 0.8 \mu M$ (human recombinant CYP3A4) [2] [1] [3]	Clinical Impact: Increases systemic exposure of CYP3A4 substrates. Shown to increase AUC and C_{max} of midazolam; slightly increased AUC of alprazolam [4] [1] [3]. Site of Interaction: Inhibition occurs at both hepatic and intestinal CYP3A4, which is significant for orally co-administered drugs [1] [3].
PDE Enzymes	Isoenzyme-Selective Inhibitor [5]	Highest affinity for PDE4A1 (0.42 μM) , followed by PDE10A1 (0.92 μM), PDE3 (1.98 μM), and PDE2A3 (2.11 μM) [5].	This is part of its primary mechanism of action , which is distinct from GABA-mediated classical benzodiazepines, and is not a CYP-based drug interaction [5] [6].

Experimental Protocols for Key Studies

For researchers designing their own experiments, here are the methodologies from the cited studies.

In Vitro Inhibition of Recombinant CYP3A4

This protocol is used to determine the IC₅₀ value of **tofisopam**.

- **Objective:** To assess the inhibitory effect of **tofisopam** on human recombinant CYP3A4 enzyme activity [2] [1].
- **Materials:**
 - **Enzyme Source:** Human recombinant CYP3A4 supersomes [1].
 - **Test Compound: Tofisopam** [1].
 - **Probe Substrate:** A specific substrate metabolized by CYP3A4.
- **Method:**
 - **Incubation:** The recombinant CYP3A4 enzyme is incubated with the probe substrate and varying concentrations of **tofisopam**.
 - **Measurement:** Enzyme activity is measured by quantifying the rate of formation of the probe substrate's metabolite.
 - **Data Analysis:** The concentration of **tofisopam** that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the data [1].

Clinical Drug-Drug Interaction Study

This protocol verifies the in vivo relevance of in vitro findings.

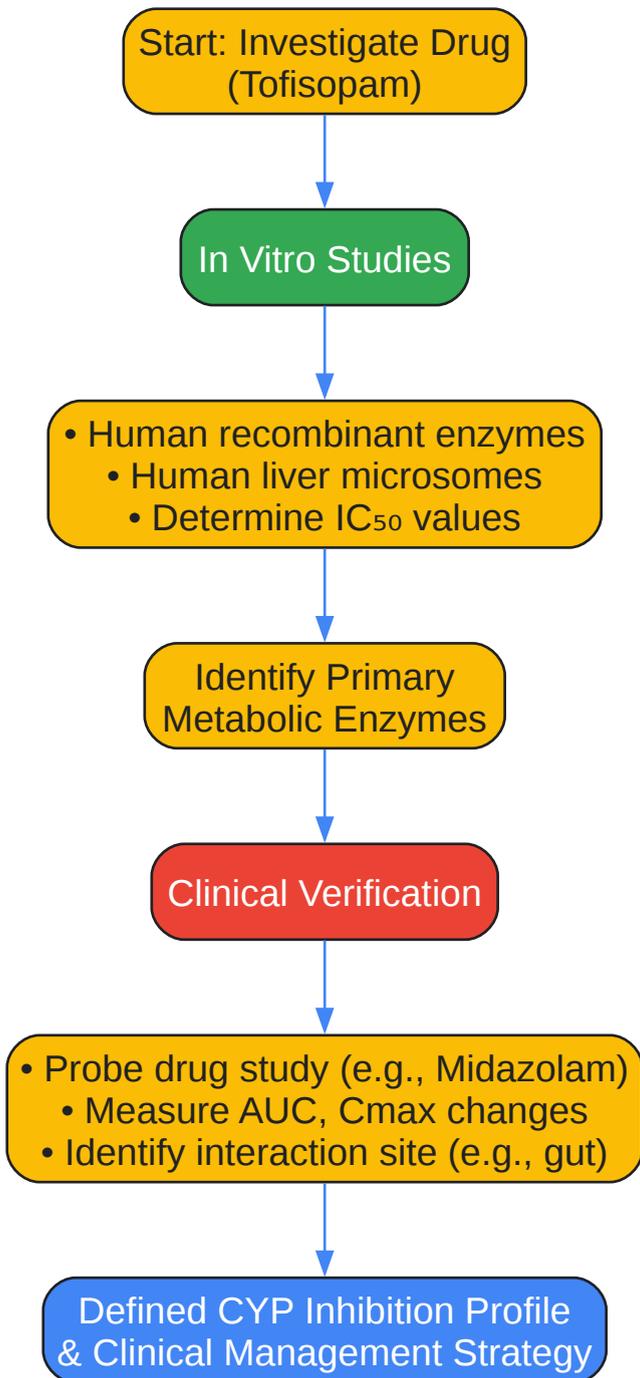
- **Objective:** To evaluate the effect of **tofisopam** on the pharmacokinetics of the CYP3A4 probe drug midazolam at the intestinal level [1] [3].
- **Study Design:**
 - **Population:** 16 healthy Caucasian male volunteers [3].
 - **Probe Drug:** Midazolam, selected for its significant first-pass metabolism by intestinal CYP3A4 [1].
 - **Design:** Pharmacokinetic parameters (AUC, C_{max}) of a single oral dose of midazolam are measured with and without co-administration of **tofisopam** [1] [3].
- **Analysis:** A significant increase in the AUC and C_{max} of midazolam when taken with **tofisopam** confirms the inhibitory effect in vivo [1].

Frequently Asked Questions (FAQs) for Researchers

- **Does tofisopam inhibit CYP2C8 or other major CYP enzymes?** Based on the available search results, there is **no direct evidence** that **tofisopam** is a significant inhibitor of CYP2C8, CYP2C9, CYP2C19, or CYP2D6. Its most clearly documented and clinically relevant inhibitory effect is on CYP3A4 [2] [4] [1]. Its metabolism involves CYP3A4, but the specific enzymes involved in the formation of its monodemethylated metabolites (M1-M4) were not detailed in the available excerpts [7].
- **What is the recommended clinical management for tofisopam's CYP3A4 inhibition? Tofisopam** is a **moderate inhibitor** of CYP3A4 [1]. When co-administered with drugs that are narrow-therapeutic-index CYP3A4 substrates (e.g., tacrolimus, some statins, certain antiarrhythmics), increased monitoring of the substrate drug's plasma levels, efficacy, and adverse effects is warranted. The interaction with tacrolimus suggests a potentially significant effect that may require dosage adjustment [1] [3].
- **We are having trouble with chromatographic separation of tofisopam metabolites. Any tips?** Yes. One study specifically noted that the similar polarity of the monodemethylated metabolites (M1-M4) led to poor resolution on standard reverse-phase chromatography. They successfully resolved this by:
 - **Switching to normal-phase chromatography.**
 - **Employing column heating to 70°C** to resolve peaks complicated by conformational changes of the diazepine ring [7].

Experimental Workflow: From In Vitro to Clinical Verification

The diagram below outlines the logical workflow for establishing a comprehensive CYP inhibition profile for a drug like **tofisopam**.



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